![molecular formula C12H12O2 B3053396 4-Vinylbenzoylacetone CAS No. 53498-48-9](/img/structure/B3053396.png)
4-Vinylbenzoylacetone
Overview
Description
4-Vinylbenzoylacetone (4-VBA) is an organic compound used in various scientific research applications. It is a yellowish liquid that is soluble in most organic solvents. The compound has a unique chemical structure that makes it useful in various fields of study.
Scientific Research Applications
Chelation Properties and Catalysis
4-Vinylbenzoylacetone (VBA) demonstrates remarkable chelation properties. It has been used to create polymers that can chelate substantial amounts of transition metal ions like Cu2+, Ni2+, Co2+, Eu3+, and VO2+. These chelates show potential as heterogeneous phase catalysts, notably in the epoxidation of allyl alcohols with tert-butylhyroperoxide. Additionally, these chelates can be eluted and reused, suggesting their practicality in recycling valuable metal ions and catalytic applications (Chapin, Twohig, Keys, & Gorski, 1982).
Tautomerism and Polymerization
VBA exhibits interesting tautomerism behavior, which is influenced by the solvent's properties. This characteristic is crucial for understanding the polymerization process of VBA. The tautomeric equilibrium of VBA shifts depending on the solvent’s polarity and hydrogen bond donor acidity. The insights from these studies are vital for polymer chemistry, particularly in designing polymers with specific properties (Masuda, Tomida, Tanaka, & Asahi, 1995).
Polymer Development and Applications
VBA has been used to synthesize various polymers, including poly(4-vinylbenzoyl azide). This polymer is intriguing due to its transformation into isocyanato groups, which then react quantitatively with different substrates such as ethanol, hydroxyethyl methacrylate, and 1-pyrene-butanol. These polymers could have significant applications in material science and medicinal chemistry (Klinger, Chang, & Théato, 2007).
Electrochemical and Photocatalytic Properties
VBA-based polymers have been used in constructing multilayer films for electrocatalytic applications. For instance, films involving VBA derivatives exhibited electrocatalytic activities for the reduction of analytically significant substrates like HNO2, BrO3-, and H2O2. These findings suggest the potential of VBA in developing new materials for electrochemical sensors and photocatalysis (Cheng, Liu, & Dong, 2000).
properties
IUPAC Name |
1-(4-ethenylphenyl)butane-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-3-10-4-6-11(7-5-10)12(14)8-9(2)13/h3-7H,1,8H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARQWIBMHPMEGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=C(C=C1)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469580 | |
Record name | 4-vinylbenzoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53498-48-9 | |
Record name | 1-(4-Ethenylphenyl)-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53498-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-vinylbenzoylacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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